molecular formula C22H18Br2N2S B2917919 (Z)-N-(4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide CAS No. 479351-24-1

(Z)-N-(4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide

Cat. No.: B2917919
CAS No.: 479351-24-1
M. Wt: 502.27
InChI Key: RQCCYOHUEVJPNB-WKKHQKTCSA-N
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Description

(Z)-N-(4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches .

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrochloride
  • (Z)-N-(4-(4-fluorophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide

Uniqueness

The uniqueness of (Z)-N-(4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene)-1-phenylmethanamine hydrobromide lies in its bromophenyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2S.BrH/c23-19-13-11-18(12-14-19)21-16-26-22(24-15-17-7-3-1-4-8-17)25(21)20-9-5-2-6-10-20;/h1-14,16H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCCYOHUEVJPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=CS2)C3=CC=C(C=C3)Br)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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